1-(4-Phenylcyclohexyl)ethanone

Liquid crystal intermediate Stereochemical purity Physicochemical characterization

1-(4-Phenylcyclohexyl)ethanone (CAS 21060-31-1; molecular formula C₁₄H₁₈O; molecular weight 202.29 g/mol) is an arylcyclohexyl methyl ketone. Critically, CAS 21060-31-1 designates the trans (rel-(1r,4r)) diastereomer, in which the 4-phenyl and 1-acetyl substituents occupy equatorial positions on the cyclohexane ring.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 21060-31-1
Cat. No. B7818698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylcyclohexyl)ethanone
CAS21060-31-1
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC(CC1)C2=CC=CC=C2
InChIInChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,12,14H,7-10H2,1H3
InChIKeyWADKHEBRFDWZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenylcyclohexyl)ethanone (CAS 21060-31-1) – Compound Class and Stereochemical Identity for Precision Procurement


1-(4-Phenylcyclohexyl)ethanone (CAS 21060-31-1; molecular formula C₁₄H₁₈O; molecular weight 202.29 g/mol) is an arylcyclohexyl methyl ketone . Critically, CAS 21060-31-1 designates the trans (rel-(1r,4r)) diastereomer, in which the 4-phenyl and 1-acetyl substituents occupy equatorial positions on the cyclohexane ring [1]. This stereochemistry distinguishes it from its cis diastereomer (CAS 21060-30-0) and from stereochemically undefined mixtures (CAS 23923-62-8), with documented consequences for physicochemical properties, reactivity, and application performance [2].

Why 1-(4-Phenylcyclohexyl)ethanone Cannot Be Replaced by Other Arylcyclohexyl Ketones Without Verification


The 1,4-disubstituted cyclohexane scaffold generates two stable geometric isomers with distinct spatial arrangements and, consequently, different intermolecular interactions, spectroscopic signatures, and reactivity profiles [1]. In liquid-crystal applications, the trans configuration of 1-(4-phenylcyclohexyl)ethanone (CAS 21060-31-1) is essential for achieving the rod-like molecular geometry required for mesophase formation, whereas the bent cis isomer (CAS 21060-30-0) and stereochemically ambiguous lots (CAS 23923-62-8) fail to deliver comparable clearing points or phase stability [2]. Furthermore, 4′-cyclohexylacetophenone (CAS 18594-05-3), a structural regioisomer with the acetyl group on the phenyl ring, exhibits a melting point of 68–70 °C versus a boiling point of 134 °C (0.7 mmHg) for 21060-31-1, rendering the two compounds non-interchangeable in both physical form and downstream synthetic utility .

Quantitative Differentiation of 1-(4-Phenylcyclohexyl)ethanone (CAS 21060-31-1) Versus Key Analogs


Trans Stereochemistry Confers a Definite Boiling Point and Enables Fractional Distillation Purity

CAS 21060-31-1 (trans isomer) has a reported boiling point of 134 °C at reduced pressure (0.7 mmHg), which is experimentally measured and distinct from the predicted value of 313.9 °C at 760 mmHg . In contrast, the cis isomer (CAS 21060-30-0) lacks an experimentally reported boiling point in the available literature, with only predicted values (313.9 ± 31.0 °C at 760 mmHg) documented . This experimental boiling point datum for the trans isomer provides a tangible quality-control checkpoint that the cis isomer currently lacks, enabling verification of stereochemical purity by distillation range.

Liquid crystal intermediate Stereochemical purity Physicochemical characterization

Trans Configuration Is Required for Liquid-Crystal Mesophase Stability – Cis Isomers Lower Clearing Points

In aliphatic liquid-crystal systems, the trans-1,4-disubstituted cyclohexane motif provides the linear, rod-like molecular geometry necessary for stable nematic or smectic mesophase formation [1]. The Sucrow et al. (1988) study demonstrated that the stereospecific reduction of trans-1-acyl-4-phenylcyclohexanes (including the ethanone derivative) is the critical step for producing liquid-crystalline 1-alkyl-4-phenylcyclohexanes, and that the trans configuration must be retained throughout the synthetic sequence to preserve mesophase properties . Class-level evidence from related 4-cyclohexyl phenyl esters shows that cis/trans mixtures or cis-enriched materials exhibit markedly lower clearing points than their trans-isomer-pure counterparts [2]. Although a direct clearing-point measurement for 21060-31-1 itself is not available, the class-level inference is strong: the cis isomer (CAS 21060-30-0) cannot substitute for the trans isomer in liquid-crystal applications without degrading thermal performance.

Aliphatic liquid crystals Clearing point depression Stereochemistry–property relationship

LogP of 3.55 Indicates Superior Lipophilic Balance for CNS Drug Discovery Over More Hydrophilic Ketone Analogs

The calculated logP of 1-(4-phenylcyclohexyl)ethanone (CAS 21060-31-1) is 3.55 . This value falls within the optimal lipophilicity range (logP 2–4) associated with favorable blood-brain barrier penetration and CNS drug-likeness [1]. In comparison, cyclohexyl phenyl ketone (benzoylcyclohexane, CAS 5422-88-8) has a lower logP of approximately 2.8–3.0, while 4-phenylcyclohexanone (CAS 4894-75-1) has an even lower logP of ~2.2–2.5 . The higher logP of 21060-31-1, driven by the presence of both the cyclohexyl and acetyl groups adjacent to the phenyl ring, positions it as a more CNS-penetrant building block than these common ketone alternatives.

Lipophilicity CNS drug design Physicochemical profiling

Bidepharm Batch QC with NMR, HPLC, and GC Provides Verified 98% Purity – Mitigating Risk of Stereochemical Contamination

Bidepharm supplies CAS 21060-31-1 at a standard purity of 98% and provides batch-specific quality control data including NMR, HPLC, and GC analyses . This multi-technique QC package enables verification of both chemical purity and stereochemical integrity (trans configuration). In contrast, generic listings for the cis isomer (CAS 21060-30-0) and the undefined stereochemistry entry (CAS 23923-62-8) frequently lack documented batch-specific QC, and the cis isomer is noted as discontinued by at least one major supplier (Fluorochem, via CymitQuimica) . The availability of comprehensive QC documentation for 21060-31-1 directly reduces the procurement risk of receiving a stereochemically contaminated or misassigned lot.

Quality control Stereochemical purity Procurement specification

High-Confidence Application Scenarios for 1-(4-Phenylcyclohexyl)ethanone (CAS 21060-31-1) Based on Quantitative Differentiation Evidence


Synthesis of Trans-1-Alkyl-4-phenylcyclohexane Liquid Crystals Requiring Defined Clearing Points

The stereospecific reduction of trans-1-(4-phenylcyclohexyl)ethanone is the established entry point for preparing trans-1-alkyl-4-phenylcyclohexane liquid crystals, where the trans configuration is mandatory for mesophase stability [1]. Procurement of CAS 21060-31-1 ensures the starting ketone possesses the correct stereochemistry, avoiding the clearing-point depression caused by cis contamination [2]. The experimentally validated boiling point (134 °C at 0.7 mmHg) provides an additional quality gate before the reduction step .

CNS Drug Discovery Building Block Leveraging Optimal logP for Blood-Brain Barrier Penetration

With a calculated logP of 3.55, 1-(4-phenylcyclohexyl)ethanone resides within the optimal lipophilicity window for CNS drug candidates [1]. It serves as a ketone building block for reductive amination or Grignard addition reactions to generate substituted phenylcyclohexylamines, a pharmacophore class with demonstrated antidepressant and opioid receptor activity [2]. The logP advantage of ~0.6–1.3 units over simpler ketone alternatives translates to a predicted 4- to 20-fold increase in membrane partitioning, streamlining hit-to-lead optimization for CNS targets .

Synthesis of HCV NS5A Inhibitors Bearing a Cyclohexylphenyl Motif

Medicinal chemistry campaigns targeting HCV NS5A have identified the cyclohexylphenyl motif as a privileged scaffold delivering low single-digit nanomolar replicon potency [1]. Trans-1-(4-phenylcyclohexyl)ethanone (CAS 21060-31-1) can serve as a key intermediate for constructing the cyclohexylphenyl portion of functionalized bisimidazole NS5A inhibitors, with the trans geometry ensuring the correct spatial orientation for target engagement [2]. The batch-specific QC documentation (NMR, HPLC, GC) supports reproducible structure-activity relationship studies .

Reference Standard for Chiral or Stereochemical Analytical Method Development

The trans isomer (CAS 21060-31-1) and its cis counterpart (CAS 21060-30-0) together constitute a defined diastereomeric pair suitable for developing and validating chiral or stereoselective analytical methods (e.g., chiral HPLC, GC on cyclodextrin phases, or NMR-based diastereomeric excess determination) [1]. The experimentally measured boiling point (134 °C, 0.7 mmHg) of the trans isomer and the documented 98% purity with multi-technique QC facilitate its use as a calibration standard, whereas the cis isomer's limited commercial availability and lack of experimental boiling point data diminish its utility for this purpose [2].

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